2-(2-Bromoallyl)propane-1,3-diol
Description
2-(2-Bromoallyl)propane-1,3-diol is a brominated diol featuring a central propane-1,3-diol backbone with a 2-bromoallyl substituent at the 2-position. While direct references to this compound are absent in the provided evidence, structurally related brominated and functionalized propane-1,3-diol derivatives offer insights into its properties and applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)propane-1,3-diol |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)2-6(3-8)4-9/h6,8-9H,1-4H2 |
InChI Key |
VNRMZEYOKAVMTB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CO)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-(2-Bromoallyl)propane-1,3-diol with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.
Brominated Propane-1,3-diol Derivatives
Key Observations :
- Substituent Position: Bromine placement significantly alters reactivity. For example, bis(bromomethyl)propane-1,3-diol (two bromomethyl groups) is optimized for flame retardancy, while 3-bromo-2-(bromomethyl)-1-propanol may exhibit different stereochemical reactivity due to its asymmetric substitution .
- Synthetic Utility : Brominated diols are commonly used as intermediates. highlights their role in synthesizing nitroesters (e.g., PETN derivatives) via nucleophilic substitution or esterification .
Aromatic and Functionalized Propane-1,3-diol Derivatives
Key Observations :
- Biological Activity: Phenolic ether derivatives (e.g., compound 9 in ) exhibit hepatoprotective effects, suggesting that propane-1,3-diol frameworks with aromatic substituents may have pharmacological relevance .
- Lignin Model Systems : Compounds like VBG and VDF mimic lignin’s β-O-4 linkages, enabling studies on enzymatic degradation and oxidative mechanisms .
Amino-Substituted Propane-1,3-diol Derivatives
Key Observations :
- Pharmaceutical Relevance: The amino group in fingolimod enhances its ability to modulate sphingosine-1-phosphate receptors, highlighting how functional group variation expands application scope .
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